5-Nitronaphthalene-1-carbonyl chloride
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Overview
Description
5-Nitronaphthalene-1-carbonyl chloride: is an organic compound with the molecular formula C11H6ClNO3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both nitro and carbonyl chloride functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the nitration of naphthalene to form 5-nitronaphthalene, which is then reacted with thionyl chloride (SOCl2) to introduce the carbonyl chloride group .
Industrial Production Methods: Industrial production of 5-nitronaphthalene-1-carbonyl chloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The nitration step is often carried out using mixed acid (a combination of nitric acid and sulfuric acid), followed by chlorination using thionyl chloride or phosphorus pentachloride (PCl5) .
Chemical Reactions Analysis
Types of Reactions: 5-Nitronaphthalene-1-carbonyl chloride undergoes various chemical reactions, including:
Common Reagents and Conditions:
Major Products:
Reduction: The major product is 5-aminonaphthalene-1-carbonyl chloride.
Substitution: The major products are amides, esters, or thioesters, depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Nitronaphthalene-1-carbonyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes .
Biology and Medicine: In medicinal chemistry, it serves as a building block for the synthesis of biologically active molecules, including potential drug candidates .
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and advanced materials with specific properties .
Mechanism of Action
The mechanism of action of 5-nitronaphthalene-1-carbonyl chloride involves its reactivity towards nucleophiles due to the presence of the carbonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles to form various derivatives. The nitro group can also participate in redox reactions, making the compound versatile in synthetic applications .
Comparison with Similar Compounds
1-Nitronaphthalene: Similar in structure but lacks the carbonyl chloride group.
5-Nitronaphthalene-1-sulfonyl chloride: Contains a sulfonyl chloride group instead of a carbonyl chloride group.
Uniqueness: 5-Nitronaphthalene-1-carbonyl chloride is unique due to the presence of both nitro and carbonyl chloride functional groups, which confer distinct reactivity and versatility in synthetic applications compared to its analogs .
Properties
CAS No. |
5333-16-4 |
---|---|
Molecular Formula |
C11H6ClNO3 |
Molecular Weight |
235.62 g/mol |
IUPAC Name |
5-nitronaphthalene-1-carbonyl chloride |
InChI |
InChI=1S/C11H6ClNO3/c12-11(14)9-5-1-4-8-7(9)3-2-6-10(8)13(15)16/h1-6H |
InChI Key |
SKOUMIMRECKBJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC=C2[N+](=O)[O-])C(=C1)C(=O)Cl |
Origin of Product |
United States |
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